molecular formula C16H18F3NO4 B1447608 Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 213741-30-1

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B1447608
CAS No.: 213741-30-1
M. Wt: 345.31 g/mol
InChI Key: UULXKCCBPCVSCR-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is a fluorinated enoate ester featuring a Boc-protected amino group and a trifluoromethylphenyl substituent. Its structure comprises a conjugated α,β-unsaturated ester system, which may confer reactivity in Michael addition or cycloaddition reactions.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(13(21)23-4)9-10-5-7-11(8-6-10)16(17,18)19/h5-9H,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULXKCCBPCVSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CC=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, also known by its CAS number 149818-98-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H25F3N2O4
Molecular Weight355.427 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point508.6 ± 50.0 °C
Flash Point261.4 ± 30.1 °C
LogP5.14

Research indicates that this compound may exhibit its biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It may interact with certain receptors in the body, influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which could be relevant for pharmaceutical applications.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds and suggested that modifications like trifluoromethyl groups can enhance cytotoxicity against cancer cell lines. The study highlighted the structure-activity relationship (SAR) that supports the potential use of this compound in cancer therapy .

Enzyme Inhibition Studies

Research conducted on derivatives of this compound demonstrated significant inhibition against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The findings suggest that this compound could be a candidate for anti-inflammatory drug development .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Initial assessments indicate low acute toxicity levels in animal models.
  • Chronic Exposure : Long-term studies are required to fully understand the implications of chronic exposure to this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

Methyl 3-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate (CAS 110771-17-0) Substituents: Phenyl groups instead of trifluoromethylphenyl. Molecular Weight: ~523.62 g/mol (vs. ~383.3 g/mol for the target compound). Properties: Reduced electronegativity compared to the trifluoromethyl group; lower lipophilicity. Applications: Likely used in peptide mimetics or as a building block for bioactive molecules .

2-Propenoic Acid Derivatives with Perfluoroalkyl Chains (CAS 68227-98-5) Substituents: Perfluoroalkyl sulfonyl groups. Impact of Fluorination: Higher hydrophobicity and chemical inertness than the target compound’s trifluoromethylphenyl group. Applications: Often employed in surfactants or materials science due to their extreme fluorophilicity .

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, ) Substituents: Difluorophenyl and hydroxy-acetyl groups. Chiral Separation: Requires chromatographic resolution (Chiralpak® OD), highlighting the importance of stereochemistry in bioactive analogues .

Data Table: Comparative Analysis

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Notable Properties
Target Compound C₁₆H₁₇F₃NO₄ 383.3 Trifluoromethylphenyl, Boc-protected Low in water High lipophilicity, α,β-unsaturated ester
Methyl 3-methyl-2-... (CAS 110771-17-0) C₂₆H₃₀N₃O₆ 523.6 Phenyl groups Moderate in DCM Peptide-like backbone
2-Propenoic acid derivatives (CAS 68227-98-5) Varies ~450–600 Perfluoroalkyl sulfonyl Insoluble in water Surfactant applications
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-... (Example 6, ) C₂₁H₁₈F₂N₅O₃ 428.3 Difluorophenyl, hydroxy-acetyl DMSO-soluble Chiral separation required

Research Findings and Substituent Effects

  • Trifluoromethyl vs. However, it may reduce solubility .
  • Fluorination Patterns : Perfluoroalkyl chains () impart extreme hydrophobicity, whereas trifluoromethylphenyl (target compound) balances lipophilicity and reactivity for medicinal chemistry .
  • Synthetic Challenges : Boc-protection strategies (common in and ) are critical for amine stability during synthesis. The target compound’s α,β-unsaturated ester may require controlled conditions to avoid polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

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